molecular formula C24H24N4O2S B2578359 3-((1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034233-39-9

3-((1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2578359
CAS RN: 2034233-39-9
M. Wt: 432.54
InChI Key: LUPLYTKHVKXEAN-UHFFFAOYSA-N
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Description

3-((1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C24H24N4O2S and its molecular weight is 432.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of compounds involving piperidine, triazole, and benzothiophene moieties are crucial in developing new pharmaceuticals and materials. For instance, the study by (Crich & Smith, 2001) discusses a potent combination of reagents for converting thioglycosides to glycosyl triflates, indicating the importance of such compounds in glycoscience. Similarly, the work of (Al-Masoudi, Salih, & Al-Soud, 2011) on benzothiazoles derivatives shows the relevance of such structures in drug development.

Catalytic Applications

Compounds containing triazole and benzothiophene units have been explored for their catalytic properties. The study by (Saleem et al., 2013) on half-sandwich Ruthenium(II) complexes demonstrates the potential of triazole-based ligands in oxidation and transfer hydrogenation reactions, highlighting their significance in catalytic processes.

Ligand Behavior and Complex Formation

Triazole derivatives are known for their ability to act as ligands, forming complexes with various metals. The research by (Greig et al., 1987) on the cycloaddition reactions of aryl thiocyanates and selenocyanates with nitrilium betaines, leading to oxadiazoles and thiadiazoles, showcases the versatility of triazole compounds in forming heterocyclic structures.

properties

IUPAC Name

3-[[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]methyl]-4-(2-methylphenyl)-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2S/c1-16-6-2-4-8-19(16)28-22(25-26-24(28)30)14-17-10-12-27(13-11-17)23(29)21-15-18-7-3-5-9-20(18)31-21/h2-9,15,17H,10-14H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUPLYTKHVKXEAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)C4=CC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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